

Solubility of 1-(4-Nitrophenyl)-1H-pyrrole in common organic solvents

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Compound of Interest

Compound Name: 1-(4-Nitrophenyl)-1H-pyrrole

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An In-depth Technical Guide to the Solubility of **1-(4-Nitrophenyl)-1H-pyrrole** in Common Organic Solvents

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Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **1-(4-Nitrophenyl)-1H-pyrrole**, a key building block in organic synthesis and medicinal chemistry.^[1] In the absence of extensive published quantitative solubility data for this specific molecule, this document leverages established principles of physical organic chemistry and synthesizes solubility information from structurally analogous compounds to provide a robust predictive framework. Furthermore, this guide details a standardized experimental protocol for the accurate determination of its solubility, offering researchers, scientists, and drug development professionals a practical resource for handling and utilizing this compound.

Introduction: The Imperative of Solubility in Research and Development

1-(4-Nitrophenyl)-1H-pyrrole is a nitroaromatic heterocyclic compound with significant potential in the synthesis of novel therapeutic agents and functional materials.^[1] The success of any application, from reaction kinetics in a synthesis campaign to bioavailability in a drug formulation, is fundamentally governed by the compound's solubility in the chosen solvent system. A thorough understanding of its solubility profile is therefore not merely academic but a

critical prerequisite for efficient and effective research and development. This guide aims to bridge the current information gap by providing a detailed examination of the factors influencing the solubility of **1-(4-Nitrophenyl)-1H-pyrrole** and offering a predictive solubility map across a range of common organic solvents.

Physicochemical Profile of 1-(4-Nitrophenyl)-1H-pyrrole

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters for **1-(4-Nitrophenyl)-1H-pyrrole** are summarized below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₈ N ₂ O ₂	[2] [3]
Molecular Weight	188.18 g/mol	[2] [3]
Melting Point	180-183 °C	[3]
Appearance	Light yellow to orange powder/crystal	[3]
Chemical Structure	A pyrrole ring N-substituted with a 4-nitrophenyl group	[2]

The structure features a polar nitro group (-NO₂) attached to an aromatic phenyl ring, which is in turn linked to a less polar, aromatic pyrrole ring. This combination of polar and non-polar moieties dictates its interactions with various solvents.

Predicted Solubility Profile in Common Organic Solvents

The principle of "like dissolves like" is the cornerstone for predicting solubility.[\[4\]](#)[\[5\]](#) This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. **1-(4-Nitrophenyl)-1H-pyrrole**, with its moderate polarity, is expected to exhibit a

nuanced solubility profile. The following table provides a predicted solubility profile based on the properties of nitroaromatic compounds and pyrrole derivatives.^[6]^[7]

Solvent	Polarity (Dielectric Constant)	Predicted Solubility	Rationale
Hexane	Low (1.9)	Low	As a non-polar aliphatic solvent, hexane is unlikely to effectively solvate the polar nitro group of the solute.
Toluene	Low (2.4)	Moderate	The aromatic nature of toluene allows for favorable π - π stacking interactions with the phenyl and pyrrole rings, while its low polarity may limit strong interactions with the nitro group. [6]
Dichloromethane (DCM)	Medium (9.1)	High	DCM is a versatile solvent capable of dissolving compounds with low to medium polarity. It can effectively solvate the aromatic rings and interact with the nitro group. [7]
Diethyl Ether	Low (4.3)	Moderate to Low	While a common solvent for many organics, its low polarity and limited ability to hydrogen bond suggest it may not be an ideal solvent for this compound. [8]

Ethyl Acetate	Medium (6.0)	Moderate to High	This moderately polar aprotic solvent is often effective for nitroaromatic compounds and should be a suitable solvent. [7]
Acetone	High (20.7)	High	Acetone is a polar aprotic solvent known to be effective for dissolving nitroaromatic compounds due to strong dipole-dipole interactions. [6]
Acetonitrile	High (37.5)	High	As a polar aprotic solvent, acetonitrile is expected to be a good solvent for 1-(4-Nitrophenyl)-1H-pyrrole. [6] [7]
Ethanol	High (24.6)	Moderate	This polar protic solvent can engage in hydrogen bonding. While the nitro group can act as a hydrogen bond acceptor, the overall solubility may be limited by the large non-polar backbone. [8] [6]
Methanol	High (32.6)	Moderate	Similar to ethanol, methanol is a polar protic solvent. Its smaller size may

slightly alter its solvating power compared to ethanol.
[8][6]

Water	Very High (80.1)	Insoluble	The large, non-polar aromatic structure of the molecule will dominate its behavior in water, making it essentially insoluble despite the polar nitro group. Pyrrole itself has limited water solubility.[9]
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Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol is based on the widely accepted shake-flask method.[10]

Materials and Equipment

- 1-(4-Nitrophenyl)-1H-pyrrole (solid)
- Selected organic solvents (analytical grade)
- Analytical balance (± 0.1 mg)
- Scintillation vials or sealed test tubes
- Thermostatically controlled shaker or incubator
- Centrifuge
- Volumetric flasks and pipettes

- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of solid **1-(4-Nitrophenyl)-1H-pyrrole** to a vial. The excess is crucial to ensure a saturated solution is formed.
 - Accurately add a known volume of the desired solvent to the vial.
 - Seal the vial tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C).
 - Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure the dissolution equilibrium is reached.
- Phase Separation:
 - Remove the vial from the shaker and let it stand undisturbed to allow the excess solid to settle.
 - To ensure complete separation of the solid from the saturated solution, centrifuge the vial at a moderate speed.
- Sample Analysis:
 - Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
 - Dilute the aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

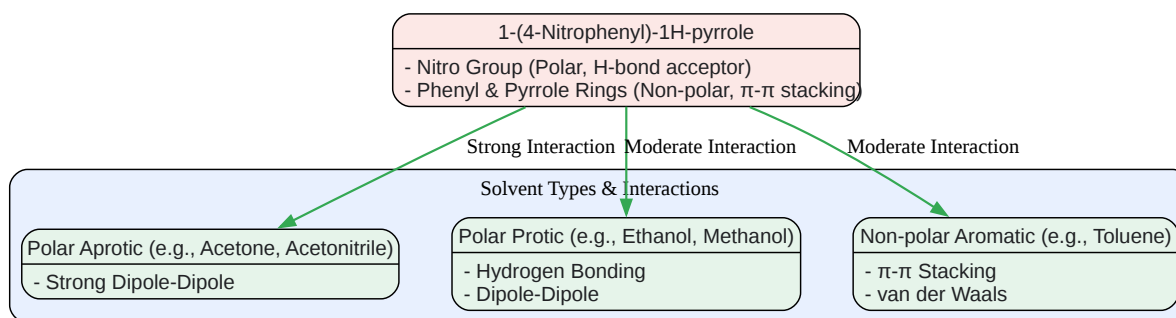
- Determine the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.
- Calculation:
 - Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result can be expressed in units such as mg/mL, g/L, or mol/L.

Key Factors Influencing Solubility

The solubility of **1-(4-Nitrophenyl)-1H-pyrrole** is a multifactorial property. Understanding these factors allows for the rational selection of solvents for various applications.

Solute-Solvent Interactions

The dissolution process is driven by the interplay of intermolecular forces between the solute and solvent molecules.



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Caption: Key solute-solvent interactions.

- **Dipole-Dipole Interactions:** The highly polar nitro group will strongly interact with polar solvents like acetone and acetonitrile.

- **Hydrogen Bonding:** The oxygen atoms of the nitro group can act as hydrogen bond acceptors, leading to interactions with protic solvents like ethanol and methanol.
- **π - π Stacking:** The aromatic phenyl and pyrrole rings can engage in favorable π - π stacking interactions with aromatic solvents like toluene.
- **Van der Waals Forces:** These weaker forces will be present in all solvent systems but will be the dominant interaction in non-polar, aliphatic solvents like hexane.

Temperature

For most solid organic compounds, solubility increases with increasing temperature.^[10] This is because the dissolution process is often endothermic, meaning it absorbs heat. Therefore, heating the solvent can help dissolve more of the **1-(4-Nitrophenyl)-1H-pyrrole**, which is a critical consideration for processes like recrystallization.

Conclusion

While specific quantitative solubility data for **1-(4-Nitrophenyl)-1H-pyrrole** remains to be extensively published, a robust understanding of its solubility can be achieved through the application of fundamental chemical principles and comparison with analogous structures. This compound is predicted to be highly soluble in polar aprotic solvents such as acetone, acetonitrile, and dichloromethane, and moderately soluble in polar protic solvents and aromatic hydrocarbons. It is expected to be poorly soluble in non-polar aliphatic solvents and water. For precise quantitative data, the detailed experimental protocol provided in this guide offers a reliable methodology. This foundational knowledge is essential for the effective application of **1-(4-Nitrophenyl)-1H-pyrrole** in synthetic chemistry, materials science, and drug discovery.

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